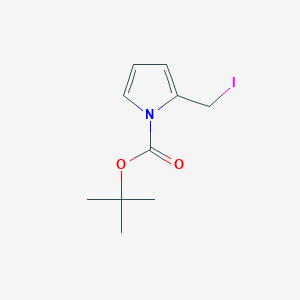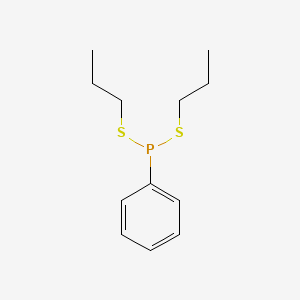![molecular formula C9H14O2 B13963142 Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] CAS No. 649-92-3](/img/structure/B13963142.png)
Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which includes a bicyclo[3.1.1]heptane ring system fused to a 1,3-dioxolane ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bicyclo[3.1.1]heptane derivatives with 1,3-dioxolane precursors in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired spirocyclic structure is formed .
Industrial Production Methods
Industrial production of Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated derivatives .
科学的研究の応用
Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] exerts its effects involves its interaction with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and physiological responses .
類似化合物との比較
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]: This compound has a similar bicyclo[3.1.1]heptane core but differs in the attached functional groups.
Spiro[1,3-dioxolane-2,3’-[5α]cholestane]: Another spirocyclic compound with a different core structure and applications.
Uniqueness
Spiro[bicyclo[3.1.1]heptane-3,2’-[1,3]dioxolane] is unique due to its specific combination of the bicyclo[3.1.1]heptane and 1,3-dioxolane rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
spiro[1,3-dioxolane-2,3'-bicyclo[3.1.1]heptane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10-1)5-7-3-8(4-7)6-9/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZAIQMGYGGQRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724114 |
Source


|
| Record name | Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649-92-3 |
Source


|
| Record name | Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)


![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)








